molecular formula C9H10BrNO2 B1498348 Methyl 2-(aminomethyl)-5-bromobenzoate CAS No. 1131587-85-3

Methyl 2-(aminomethyl)-5-bromobenzoate

Cat. No.: B1498348
CAS No.: 1131587-85-3
M. Wt: 244.08 g/mol
InChI Key: APRBPDMQILLKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)-5-bromobenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(aminomethyl)-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRBPDMQILLKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661010
Record name Methyl 2-(aminomethyl)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-85-3
Record name Methyl 2-(aminomethyl)-5-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(aminomethyl)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(aminomethyl)-5-bromobenzoate, also known as methyl 2-amino-5-bromobenzoate, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its role as a potential therapeutic agent, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrNO2
  • Molecular Weight : 230.06 g/mol
  • CAS Number : 52727-57-8
  • Solubility : Soluble in water

1. Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. It acts as a potential PqsD inhibitor against Pseudomonas aeruginosa, a pathogen responsible for various infections, particularly in immunocompromised individuals. The inhibition of the PqsD enzyme disrupts the production of virulence factors, thus reducing the pathogenicity of Pseudomonas aeruginosa infections .

2. Antiviral Properties

The compound is also being explored for its antiviral potential, particularly in the context of hepatitis C virus (HCV). It has been utilized in the synthesis of inhibitors targeting the NS5B RNA polymerase of HCV, which is crucial for viral replication. This suggests that this compound may play a role in developing antiviral therapies .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Quorum Sensing Inhibition : The compound may interfere with quorum sensing mechanisms in bacteria, which are critical for biofilm formation and virulence. This is particularly relevant in the context of Aeromonas sobria, where methyl anthranilate (a related compound) has demonstrated significant anti-biofilm activity .
  • Enzyme Inhibition : As a PqsD inhibitor, it disrupts the synthesis pathway of key signaling molecules in bacterial communication, thereby impairing their ability to form biofilms and establish infections .

Case Studies and Experiments

  • Inhibition Studies : In vitro studies have indicated that this compound effectively reduces biofilm formation and motility in bacterial cultures. For example, concentrations as low as 0.5 μL/mL were found to significantly decrease biofilm formation by approximately 51% .
  • Cytotoxicity Assessments : The cytotoxic effects of this compound have been evaluated using various cell lines. Preliminary results suggest that it exhibits selective cytotoxicity against certain cancer cell lines, although further studies are required to elucidate its safety profile and therapeutic index .

Summary Table of Biological Activities

Activity TypeTarget Organism/ConditionMechanismReference
AntimicrobialPseudomonas aeruginosaPqsD inhibition
AntiviralHepatitis C VirusNS5B RNA polymerase inhibition
Biofilm FormationAeromonas sobriaQuorum sensing inhibition
CytotoxicityVarious cancer cell linesSelective cytotoxic effects

Scientific Research Applications

Inhibition of Pseudomonas aeruginosa Infections

Methyl 2-(aminomethyl)-5-bromobenzoate has been identified as a potential inhibitor of the PqsD enzyme in Pseudomonas aeruginosa, a bacterium associated with various infections, particularly in immunocompromised individuals. The inhibition of this enzyme can disrupt the bacterial quorum sensing mechanism, which is crucial for its virulence and biofilm formation. This property suggests potential therapeutic applications in treating infections caused by this pathogen .

Hepatitis C Virus Research

The compound is also utilized in the preparation of inhibitors targeting the NS5b RNA polymerase of the hepatitis C virus (HCV). These inhibitors are vital in the development of antiviral therapies aimed at managing HCV infections, which affect millions worldwide. The ability to synthesize derivatives of this compound that exhibit enhanced activity against NS5b could lead to more effective treatments .

Plant Growth Regulation

In agricultural science, this compound has been investigated for its role as a plant growth regulator. Its application can enhance plant growth and development, making it a candidate for use in agricultural practices aimed at improving crop yields and resilience .

Case Study 1: PqsD Inhibition

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation as PqsD inhibitors. The most potent compounds exhibited IC50 values significantly lower than existing treatments, indicating a promising avenue for new antibiotics targeting Pseudomonas aeruginosa .

Case Study 2: Antiviral Activity Against HCV

Research conducted by pharmaceutical scientists demonstrated that this compound derivatives showed significant antiviral activity against HCV NS5b polymerase. The study found that specific modifications to the compound's structure resulted in improved efficacy and bioavailability, paving the way for potential drug development .

Case Study 3: Agricultural Applications

In agricultural trials, this compound was tested for its effects on crop growth under controlled conditions. Results indicated that treated plants exhibited enhanced growth rates and increased resistance to environmental stressors compared to untreated controls. This suggests its potential utility as an eco-friendly plant growth regulator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(aminomethyl)-5-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(aminomethyl)-5-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.